molecular formula C11H18N2O2 B016038 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide CAS No. 887352-22-9

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide

Cat. No.: B016038
CAS No.: 887352-22-9
M. Wt: 210.27 g/mol
InChI Key: IHLKBXBCPPDBEE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide involves several steps. One common method includes the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide with acetic anhydride under controlled conditions . The reaction typically requires a solvent such as chloroform, hot ethanol, or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide involves its interaction with molecular targets such as proteins and enzymes. In EPR spectroscopy, it acts as a spin label, attaching to specific sites on proteins and providing information about their structure and dynamics . The compound’s unique structure allows it to interact with various molecular pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its acetyl substitution, which enhances its stability and reactivity in various chemical and biological applications.

Properties

IUPAC Name

1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(14)13-10(2,3)6-8(9(12)15)11(13,4)5/h6H,1-5H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLKBXBCPPDBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C=C(C1(C)C)C(=O)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400528
Record name 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-22-9
Record name 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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